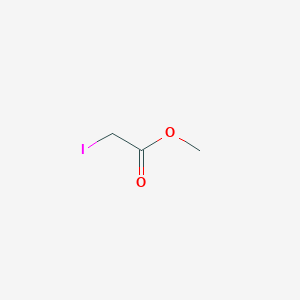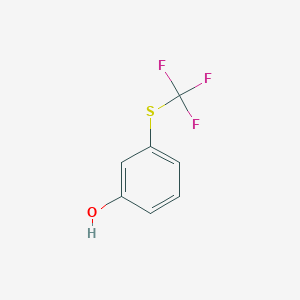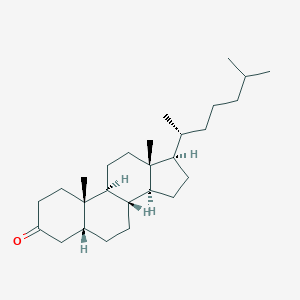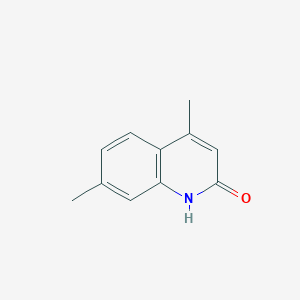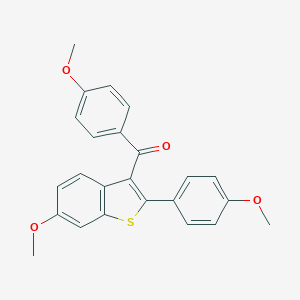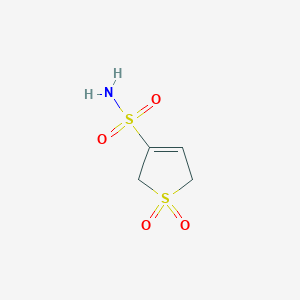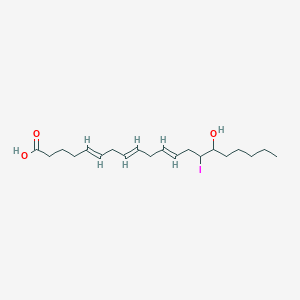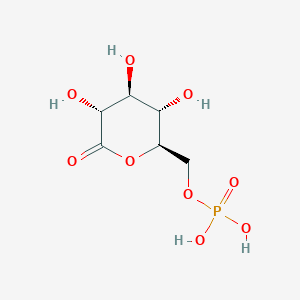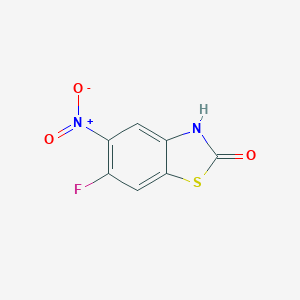
6-fluoro-5-nitro-2(3H)-benzothiazolone
Vue d'ensemble
Description
6-fluoro-5-nitro-2(3H)-benzothiazolone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FNBT, and it has a molecular formula of C7H3FN2O3S. In
Mécanisme D'action
The mechanism of action of 6-fluoro-5-nitro-2(3H)-benzothiazolone is not fully understood. However, it is believed to exert its antibacterial activity by inhibiting the activity of bacterial enzymes that are involved in the synthesis of cell wall components. In materials science, the charge-transport properties of this compound are believed to arise from its ability to form π-π stacking interactions with adjacent molecules. In environmental science, the selectivity and sensitivity of this compound towards heavy metal ions are believed to arise from its ability to form coordination complexes with these ions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 6-fluoro-5-nitro-2(3H)-benzothiazolone have not been extensively studied. However, it has been found to exhibit low toxicity towards mammalian cells, making it a promising candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-fluoro-5-nitro-2(3H)-benzothiazolone in lab experiments include its ease of synthesis, low toxicity towards mammalian cells, and potential applications in various fields. The limitations of using this compound in lab experiments include its limited solubility in water and certain organic solvents, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 6-fluoro-5-nitro-2(3H)-benzothiazolone. One direction is the further exploration of its antibacterial activity and potential use as an antibacterial agent. Another direction is the further exploration of its charge-transport properties and potential use in electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in environmental monitoring.
Applications De Recherche Scientifique
6-fluoro-5-nitro-2(3H)-benzothiazolone has been extensively studied for its potential applications in various fields such as medicine, materials science, and environmental science. In medicine, this compound has been studied for its potential use as an antibacterial agent. It has been found to exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In materials science, 6-fluoro-5-nitro-2(3H)-benzothiazolone has been studied for its potential use in the development of organic semiconductors. It has been found to exhibit good charge-transport properties, making it a promising candidate for use in electronic devices. In environmental science, this compound has been studied for its potential use in the detection of heavy metal ions in water. It has been found to exhibit good selectivity and sensitivity towards certain heavy metal ions, making it a promising candidate for use in environmental monitoring.
Propriétés
Numéro CAS |
111332-15-1 |
|---|---|
Nom du produit |
6-fluoro-5-nitro-2(3H)-benzothiazolone |
Formule moléculaire |
C7H3FN2O3S |
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
6-fluoro-5-nitro-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C7H3FN2O3S/c8-3-1-6-4(9-7(11)14-6)2-5(3)10(12)13/h1-2H,(H,9,11) |
Clé InChI |
JVOFJNPTDFAEEG-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |
SMILES canonique |
C1=C2C(=CC(=C1[N+](=O)[O-])F)SC(=O)N2 |
Synonymes |
2(3H)-Benzothiazolone,6-fluoro-5-nitro-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 7-aminopyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B52452.png)
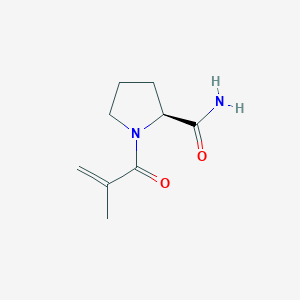
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
